Hksox-1
Overview
Description
HKSOX-1 is a novel fluorescent probe designed for the highly sensitive and selective detection of the superoxide anion radical (O2•−) in cellular environments. This compound is particularly useful in biological and medical research due to its ability to detect reactive oxygen species (ROS) with high specificity and sensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HKSOX-1 involves the incorporation of an aryl trifluoromethanesulfonate group, which undergoes O2•−-mediated cleavage to release a free phenol and emit fluorescence . The detailed synthetic route typically includes the following steps:
Formation of the aryl trifluoromethanesulfonate group: This is achieved through the reaction of an aryl compound with trifluoromethanesulfonic anhydride in the presence of a base.
Attachment to the probe structure: The aryl trifluoromethanesulfonate group is then attached to the core structure of the probe through a series of coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
HKSOX-1 primarily undergoes oxidation reactions due to its role as a fluorescent probe for detecting superoxide anion radicals. The key reaction involves the cleavage of the aryl trifluoromethanesulfonate group by O2•−, resulting in the release of a free phenol and the emission of fluorescence .
Common Reagents and Conditions
Reagents: Trifluoromethanesulfonic anhydride, aryl compounds, bases (e.g., triethylamine).
Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. The temperature and solvent choice depend on the specific steps of the synthesis.
Major Products
The major product of the reaction involving this compound is the free phenol, which is released upon cleavage of the aryl trifluoromethanesulfonate group by O2•−. This reaction also results in the emission of fluorescence, which is used for detection purposes .
Scientific Research Applications
HKSOX-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
The mechanism of action of HKSOX-1 involves the selective detection of superoxide anion radicals (O2•−). The aryl trifluoromethanesulfonate group in this compound undergoes cleavage upon interaction with O2•−, resulting in the release of a free phenol and the emission of fluorescence . This fluorescence can be detected using various imaging techniques, allowing researchers to visualize and quantify the presence of O2•− in biological samples.
Comparison with Similar Compounds
HKSOX-1 is unique in its high sensitivity and selectivity for detecting superoxide anion radicals. Similar compounds include:
HKSOX-1r: Optimized for cellular retention, used in confocal imaging and flow cytometry.
HKSOX-1m: Targeted for mitochondria, used to study mitochondrial stress and related physiological processes.
These derivatives of this compound share the same core structure but are modified to enhance their specific applications in different cellular environments.
Properties
IUPAC Name |
2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H6F10O11S2/c24-11-4-9-15(13(26)17(11)43-45(37,38)22(28,29)30)41-16-10(5-12(25)18(14(16)27)44-46(39,40)23(31,32)33)21(9)8-2-1-6(19(34)35)3-7(8)20(36)42-21/h1-5H,(H,34,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHHIFZGVZWRBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H6F10O11S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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